molecular formula C23H29N3O3 B4890095 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide

1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide

Cat. No. B4890095
M. Wt: 395.5 g/mol
InChI Key: UYFKRXIXCLHKQF-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide, also known as Boc-Pip, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide can reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

Future research on 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide could focus on further elucidating its mechanism of action, as well as testing its effectiveness in treating other inflammatory diseases. Additionally, studies could be conducted to investigate the potential use of 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide in combination with other drugs to enhance its effectiveness. Finally, further research could be conducted to optimize the synthesis method of 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide to improve yield and reduce cost.

Synthesis Methods

The synthesis of 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide involves the reaction of 1-benzyl-4-piperidinecarboxylic acid with 2-(2-methoxyethylamino)acetic acid, followed by the removal of the benzyl protecting group using hydrogenation. The resulting product is then treated with Boc2O to obtain 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory properties and has been tested for its effectiveness in treating inflammatory bowel disease and rheumatoid arthritis. Additionally, 1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide has been studied for its potential use as an analgesic and has shown promise in reducing pain in animal models.

properties

IUPAC Name

1-benzyl-N-[2-(2-methoxyethylcarbamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-16-13-24-23(28)20-9-5-6-10-21(20)25-22(27)19-11-14-26(15-12-19)17-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFKRXIXCLHKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}piperidine-4-carboxamide

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